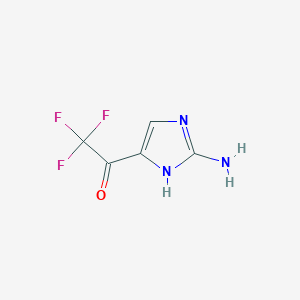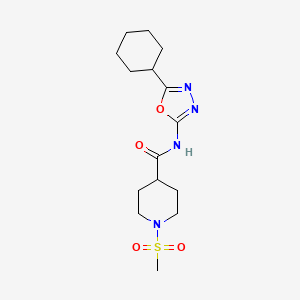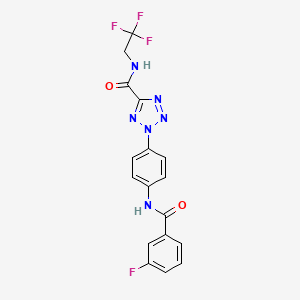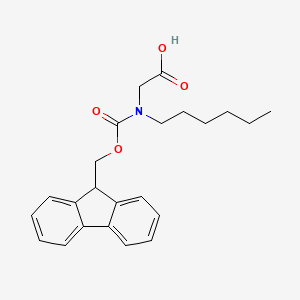
N-Fmoc-N-hexyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-N-hexyl-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group and the side chain is extended with a hexyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions .
作用机制
Target of Action
The primary target of N-Fmoc-N-hexyl-glycine is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
This compound operates by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides . It is particularly important in solid-phase peptide synthesis (SPPS), where it protects the N-terminus amine and allows for the sequential addition of amino acids .
Pharmacokinetics
Its utility lies in its reactivity and stability under the conditions of peptide synthesis .
Result of Action
The use of this compound enables the efficient synthesis of peptides, including ones of significant size and complexity . After the peptide synthesis is complete, the Fmoc group is rapidly removed by a base .
Action Environment
The action of this compound is influenced by the chemical environment of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its removal is typically performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
准备方法
Synthetic Routes and Reaction Conditions
N-Fmoc-N-hexyl-glycine can be synthesized through a multi-step process. The first step involves the protection of the amino group of glycine with the Fmoc group. This is typically achieved by reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The next step involves the alkylation of the protected glycine with hexyl bromide to introduce the hexyl group .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques can streamline the process, making it more efficient and cost-effective .
化学反应分析
Types of Reactions
N-Fmoc-N-hexyl-glycine primarily undergoes deprotection reactions to remove the Fmoc group. This is typically achieved using a base such as piperidine . The compound can also participate in coupling reactions to form peptide bonds with other amino acids .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected glycine derivatives and extended peptide chains when used in peptide synthesis .
科学研究应用
N-Fmoc-N-hexyl-glycine is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of complex peptides and proteins . In medicinal chemistry, it is used to develop peptide-based drugs and therapeutic agents . The compound is also utilized in the study of protein-protein interactions and enzyme-substrate interactions .
相似化合物的比较
Similar Compounds
N-Fmoc-glycine: Similar to N-Fmoc-N-hexyl-glycine but without the hexyl group.
N-Fmoc-alanine: Contains a methyl group instead of a hexyl group.
N-Fmoc-valine: Contains an isopropyl group instead of a hexyl group.
Uniqueness
This compound is unique due to the presence of the hexyl group, which can influence the hydrophobicity and overall properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(hexyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-9-14-24(15-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUKNUFSDJJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
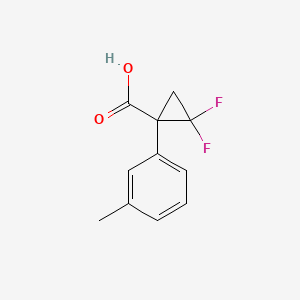
![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2870156.png)
![7-[(1-Benzylaziridin-2-yl)methoxy]quinazoline](/img/structure/B2870158.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2870159.png)
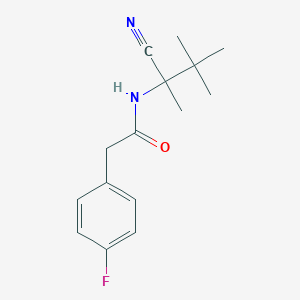
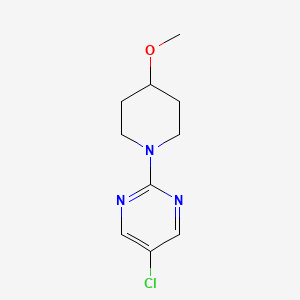
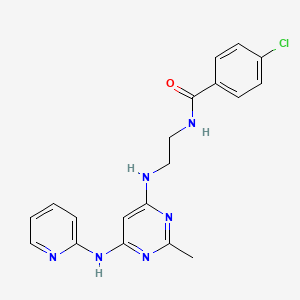
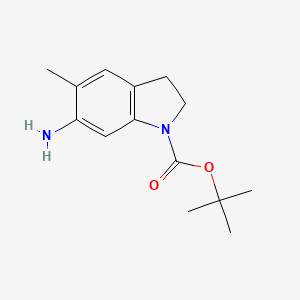
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2870161.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2870163.png)
![8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine](/img/structure/B2870164.png)
